
Benzoato de 3-(1,3-benzotiazol-2-il)-2-metil-4-oxo-4H-cromen-7-il
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate, also known as BMB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure makes it a valuable tool for researchers in the field of biochemistry.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction often results in changes at the molecular level, disrupting the normal functioning of the target, which in this case could be the DprE1 enzyme .
Biochemical Pathways
The compound, being a benzothiazole derivative, may affect the biochemical pathways related to the function of its target. In the case of anti-tubercular activity, it could potentially disrupt the cell wall biosynthesis of Mycobacterium tuberculosis by inhibiting the DprE1 enzyme . This disruption could lead to downstream effects such as the death of the bacteria or inhibition of its growth .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For benzothiazole derivatives with anti-tubercular activity, the result is typically the inhibition of bacterial growth or the death of the bacteria
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate in lab experiments is its high selectivity and sensitivity for detecting ROS. This makes it a valuable tool for studying oxidative stress in cells and tissues. However, one of the limitations of using 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate is its potential toxicity at high concentrations. Researchers must carefully optimize the concentration of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate used in experiments to avoid any adverse effects on cells or tissues.
Direcciones Futuras
There are several future directions for the use of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate in scientific research. One potential application is in the development of new therapies for diseases such as cancer and neurodegenerative disorders. 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate has been shown to selectively target cancer cells and inhibit their growth, making it a promising candidate for cancer therapy. Additionally, 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate has been shown to improve cognitive function in animal models, suggesting that it may have potential applications in the treatment of Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate, or 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate, is a synthetic compound with promising applications in scientific research. Its unique chemical structure and high selectivity for detecting ROS make it a valuable tool for studying oxidative stress in cells and tissues. While there are some limitations to its use, 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate has shown great potential in various scientific research applications and is likely to continue to be an important tool for researchers in the future.
Métodos De Síntesis
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate involves several steps, including the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with ethyl bromoacetate. The resulting compound is then reacted with 7-hydroxy-4-methylcoumarin to form 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate. This synthesis method has been optimized over the years, and researchers have been able to produce 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate in high yields with good purity.
Aplicaciones Científicas De Investigación
Agentes antibacterianos
El compuesto se ha sintetizado y utilizado como un agente antibacteriano potencial . Se sintetizaron una serie de 2-aminobenzotiazoles sustituidos, ácido 2-amino-5-[(E)-fenildiazenil]benzoico y 2-fenil-4H benzo[d][1,3]oxazin-4-ona como sustratos precursores . Los compuestos se cribaron in vitro para su actividad antibacteriana contra un panel representativo de bacterias Gram-positivas y Gram-negativas .
Agentes antitumorales
El sistema cíclico de quinazolina-4 (3H)-ona, que es parte del compuesto, se ha considerado constantemente como un icono estructural privilegiado prometedor debido a su versatilidad farmacodinámica en muchos de sus derivados sintéticos . Los derivados de quinazolina abarcan un amplio espectro de perfil de actividad farmacéutica, a saber, antitumoral, sedante, analgésico, antidiabético, antibacteriano, antifúngico y antiinflamatorio .
Inhibidores de los receptores de tirosina quinasa (TKR)
El núcleo de quinazolina es el andamio de muchos fármacos antitumorales que actúan principalmente como inhibidores de los receptores de tirosina quinasa (TKR) . Se ha observado una sobreexpresión de estos receptores en una serie de cánceres (por ejemplo, mama, ovario, colon y próstata) .
Agentes antiinvasivos
Los derivados de quinazolina tienen un potencial terapéutico como agentes antiinvasivos con actividad potencial en tumores sólidos tempranos y avanzados, enfermedad ósea metastásica y leucemia .
Inhibidores de la dihidrofolato reductasa (DHFR)
Se informa que algunos de los derivados de quinazolina conocidos exhiben una notable actividad anticancerígena. Más específicamente, trimetrexato (TMQ) y piritrexim (PTX) se han considerado como inhibidores de DHFR lipofílicos potentes de nueva generación .
Agentes antituberculosos
Los recientes avances en la síntesis de nuevos compuestos antituberculosos basados en benzotiazol han demostrado que la mejor potencia de inhibición se encontró en nuevos derivados de benzotiazol contra M. tuberculosis .
Propiedades
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO4S/c1-14-21(23-25-18-9-5-6-10-20(18)30-23)22(26)17-12-11-16(13-19(17)28-14)29-24(27)15-7-3-2-4-8-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHSNZUWQXKWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid](/img/structure/B2455439.png)
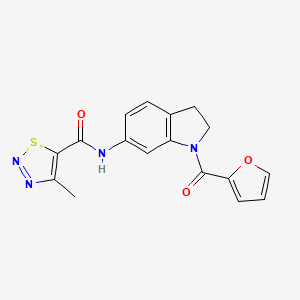
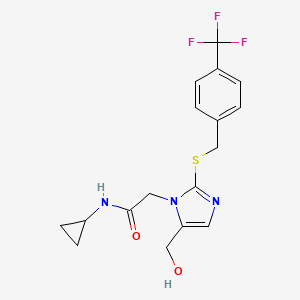
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2455445.png)


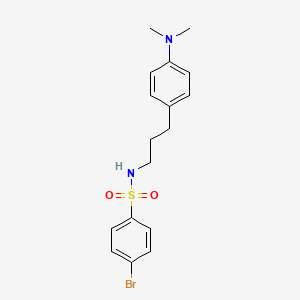
![4-(N-benzyl-N-ethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2455449.png)
![methyl 6-(3-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2455450.png)
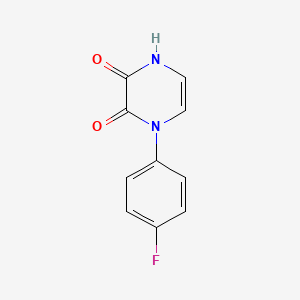
![N-benzyl-2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2455456.png)
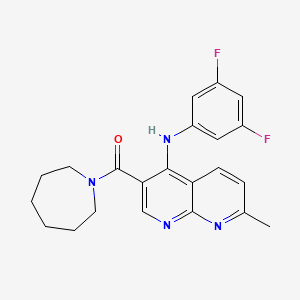
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2455461.png)
![(5-Bromopyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2455462.png)